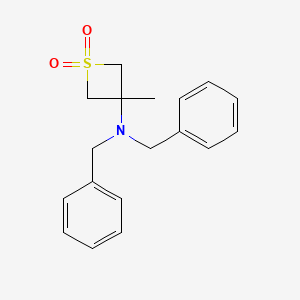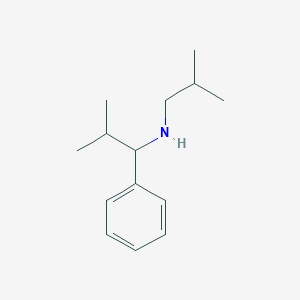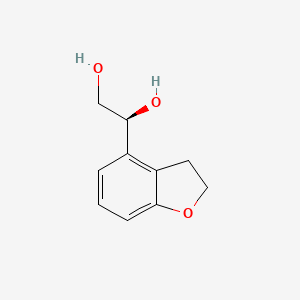![molecular formula C11H12IN3O2 B12100390 tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a tert-butyl ester group at the 1-carboxylate position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the iodination of a pyrazolopyridine precursor. One common method includes the reaction of a pyrazolopyridine derivative with iodine in the presence of a suitable oxidizing agent. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of the pyrazolopyridine core, iodination, and esterification. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolopyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-azido-1H-pyrazolo[4,3-b]pyridine-1-carboxylate or tert-butyl 3-thiocyanato-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the pyrazolopyridine ring.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of various enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) .
Mécanisme D'action
The mechanism of action of tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison: tert-Butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C11H12IN3O2 |
|---|---|
Poids moléculaire |
345.14 g/mol |
Nom IUPAC |
tert-butyl 3-iodopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-7-5-4-6-13-8(7)9(12)14-15/h4-6H,1-3H3 |
Clé InChI |
LTBXLCODFBGTHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





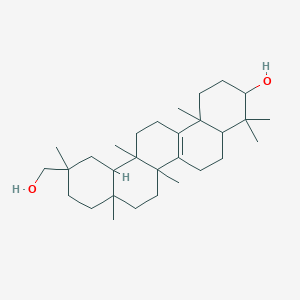
amine](/img/structure/B12100342.png)

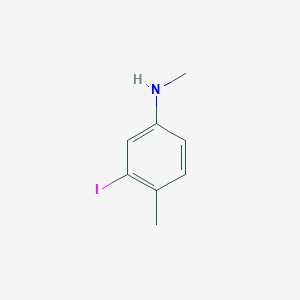


![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
